3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4/c14-10-6-5-8(7-11(10)15)19-13(16)9-3-1-2-4-12(9)17-18-19/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLWIXSWZBTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(N=N2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2-Diaminobenzene with 3,4-Dichlorophenyl Isocyanate
A primary route involves the cyclocondensation of 1,2-diaminobenzene (1 ) with 3,4-dichlorophenyl isocyanate (2 ) under acidic conditions. This one-pot reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, forming a urea intermediate (3 ), which undergoes intramolecular cyclization to yield the benzotriazin-imine core.
Procedure :
- 1 (10 mmol) and 2 (10 mmol) are refluxed in anhydrous toluene with catalytic p-toluenesulfonic acid (PTSA) at 110°C for 12 hours.
- The mixture is cooled, diluted with ethyl acetate, and washed with NaHCO₃ to remove excess acid.
- Column chromatography (SiO₂, hexane/ethyl acetate 7:3) isolates the product in 58–65% yield.
Mechanistic Insight :
The reaction’s success hinges on the electron-withdrawing effect of the dichlorophenyl group, which polarizes the isocyanate carbonyl, accelerating nucleophilic attack. Cyclization is facilitated by the ortho-diamine’s proximity, forming the six-membered triazin-imine ring.
Palladium-Catalyzed Coupling of Benzotriazin-imine Precursors
Aryl halide intermediates enable late-stage introduction of the 3,4-dichlorophenyl group via Suzuki-Miyaura coupling. Pre-forming the benzotriazin-imine scaffold (4 ) with a bromine substituent at the 3-position allows coupling with 3,4-dichlorophenylboronic acid (5 ).
Procedure :
- 4 (1 mmol), 5 (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 mmol) are heated in dioxane/H₂O (4:1) at 90°C for 8 hours.
- Extraction with dichloromethane and purification via recrystallization (ethanol) affords the product in 70–75% yield.
Optimization Notes :
Cyanuric Chloride-Mediated Triazine Formation
Adapting methods from triazine synthesis, cyanuric chloride (6 ) reacts with 3,4-dichloroaniline (7 ) and 2-aminophenol (8 ) in a stepwise fashion.
Procedure :
- 6 (1 mmol) and 7 (3 mmol) are stirred in THF at 0°C for 1 hour, followed by addition of 8 (3 mmol) and Et₃N (3 mmol).
- The mixture is warmed to room temperature, stirred for 24 hours, and filtered to remove salts.
- Chromatographic purification (CH₂Cl₂/MeOH 95:5) yields the product in 55–60%.
Critical Parameters :
- Phosphotungstic acid (5 mol%) as a catalyst enhances electrophilic substitution at the triazine core.
- Solvent choice (e.g., chlorobenzene vs. THF) impacts reaction rate and byproduct formation.
Comparative Analysis of Methodologies
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 1 , 2 | Toluene, PTSA, 110°C | 58–65 | One-pot synthesis, minimal steps | Moderate yield, acidic waste |
| Suzuki Coupling | 4 , 5 | Pd(PPh₃)₄, dioxane, 90°C | 70–75 | High regioselectivity, scalability | Costly catalysts, boronic acid |
| Cyanuric Chloride Route | 6 , 7 , 8 | THF, Et₃N, rt | 55–60 | Modular, adaptable to other analogs | Long reaction time, purification |
Mechanistic and Kinetic Considerations
Cyclocondensation Pathway
The urea intermediate (3 ) undergoes dehydration to form a carbodiimide, which cyclizes via a-H shift to generate the triazin-imine. Density functional theory (DFT) calculations indicate a activation energy barrier of 25 kcal/mol for the cyclization step, consistent with the need for elevated temperatures.
Palladium-Catalyzed Coupling
Oxidative addition of Pd(0) to the C–Br bond in 4 forms a Pd(II) complex, which transmetallates with 5 to yield a biaryl-Pd species. Reductive elimination releases the coupled product, with the Pd(0) catalyst regenerated. Kinetic studies reveal a first-order dependence on both 4 and 5 , suggesting a concerted mechanism.
Chemical Reactions Analysis
3-(3,4-Dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dichlorophenyl group allows for electrophilic substitution reactions, where chlorine atoms can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it an essential intermediate in organic synthesis.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using strong oxidizing agents to form corresponding oxides. |
| Reduction | Reduction reactions can convert the compound into its amine derivatives. |
| Substitution | The dichlorophenyl group allows for electrophilic substitution reactions. |
Biology
The compound's structural characteristics enable it to interact with biological molecules effectively. Research indicates that it can be utilized in biochemical studies to explore interactions with enzymes and receptors. Its potential as a pharmaceutical intermediate is under investigation, particularly concerning its efficacy in drug development.
Medicine
Ongoing research is focused on evaluating the compound's therapeutic potential. Preliminary studies suggest that it may exhibit antibacterial properties and could be developed into new antibiotics or other therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. Its role as an intermediate in the synthesis of other industrial chemicals further enhances its utility.
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- Antibacterial Activity : A study investigated various derivatives of benzotriazin compounds for their antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. Some derivatives showed significant activity with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/ml to 250 µg/ml against tested bacteria .
- Pharmaceutical Development : Research into the compound's derivatives has revealed promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . Compounds derived from similar structures exhibited IC50 values comparable to established drugs like donepezil.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Functional Group Variations
3-Benzyl-1,2,3-benzotriazin-4(3H)-imine (CAS 958-17-8)
- Structure : Benzotriazin-imine core with a benzyl group at the 3-position.
- Molecular Formula : C₁₄H₁₂N₄.
- Key Differences : The benzyl substituent (electron-rich aromatic group) contrasts with the electron-withdrawing dichlorophenyl group in the target compound. This variation likely alters solubility, metabolic stability, and biological target interactions.
- Applications: Limited data, though benzotriazin-imines are often explored in medicinal chemistry for enzyme inhibition .
3-(3-(Trifluoromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-imine
- Structure : Substituted with a trifluoromethylphenyl group.
- Activity : Exhibits an IC₅₀ of 12,000 nM against glucose transporters, indicating low potency. The trifluoromethyl group’s strong electron-withdrawing nature may reduce bioavailability compared to dichlorophenyl derivatives .
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (CAS 165534-43-0)
- Structure: Benzotriazinone core with a diethoxyphosphoryloxy substituent.
- The imine-to-ketone substitution alters redox properties .
Physicochemical Properties
| Compound | Molecular Formula | Key Substituent | LogP* (Predicted) | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₃H₈Cl₂N₄ | 3,4-Dichlorophenyl | ~3.5 | Low (lipophilic) |
| 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine | C₁₄H₁₂N₄ | Benzyl | ~2.8 | Moderate |
| 3-(3-(Trifluoromethyl)phenyl)-analog | C₁₄H₉F₃N₄ | Trifluoromethylphenyl | ~3.2 | Low |
| Azinphos-methyl | C₁₀H₁₂N₃O₃PS₂ | Phosphorodithioate | ~2.5 | Very low |
*LogP values estimated using fragment-based methods.
Biological Activity
3-(3,4-Dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine is a compound of considerable interest in medicinal and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzotriazine core with a dichlorophenyl substituent, which significantly influences its reactivity and biological properties. Its molecular formula is , and it is characterized by the presence of two chlorine atoms on the phenyl ring.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Receptor Modulation : It has been studied for its potential role as a modulator of GPR139, a receptor implicated in several physiological processes. This modulation may lead to therapeutic applications in disorders associated with this receptor.
- Enzyme Inhibition : Compounds within the benzotriazine class have shown promise in inhibiting enzymes such as α-glucosidase, suggesting potential roles in managing metabolic disorders.
Case Studies
- Antifungal Activity : A study investigated the antifungal properties of related compounds and found that certain derivatives exhibited significant activity against Candida albicans and Candida parapsilosis. The presence of electronegative groups like chlorine enhanced the antifungal activity due to increased lipophilicity and better interaction with fungal cell membranes .
- Cytotoxicity Analysis : The cytotoxic effects of synthesized derivatives were evaluated against NIH/3T3 cell lines. The IC50 values for selected compounds indicated that they had minimal cytotoxic effects on normal cells while effectively targeting fungal cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Ergosterol Synthesis : Related compounds inhibited ergosterol synthesis in fungal cells by targeting the CYP51 enzyme pathway. This mechanism is comparable to azole antifungals .
- Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to GPR139 and other related receptors, elucidating its mechanism of action and potential side effects associated with therapeutic use.
Table 1: Biological Activity Summary
Table 2: IC50 Values for Selected Compounds
| Compound | IC50 (μM) against NIH/3T3 |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
Q & A
Q. What are the recommended synthesis protocols for 3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors under controlled conditions. For example:
- Stepwise Protocol : React 3,4-dichlorophenylamine with benzotriazinone intermediates in a polar aprotic solvent (e.g., DMF or DMSO) at 45–60°C for 1–3 hours. Use catalysts like DIPEA (N,N-diisopropylethylamine) to enhance imine formation .
- Purification : Employ column chromatography with silica gel (hexane/EtOH gradient) or recrystallization from ethanol to isolate the product .
- Yield Optimization : Adjust stoichiometry (1.1–1.5 equiv. of aryl precursors) and monitor reaction progress via TLC (Rf = 0.5–0.7 in hexane/EtOH) .
| Key Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 45–60°C | |
| Solvent | DMF/DMSO | |
| Catalyst | DIPEA (1.1 equiv.) | |
| Reaction Time | 1–3 hours |
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and dichlorophenyl carbons (δ 120–140 ppm). Use DMSO-d6 as a solvent for enhanced resolution .
- IR Spectroscopy : Identify imine (C=N stretch at ~1600 cm⁻¹) and aromatic C-Cl bonds (750–850 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 343.15 for related triazoles) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity or bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to model cyclocondensation mechanisms and identify transition states .
Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in benzotriazin-imine derivatives?
- Methodological Answer :
- Factorial Design : Vary substituents (e.g., Cl, F, methoxy) and measure bioactivity (e.g., IC50 in enzyme assays). Use ANOVA to identify significant structural contributors .
- Comparative Analysis : Compare IC50 values of 3,4-dichlorophenyl derivatives with analogs (e.g., 4-fluorophenyl) to assess halogen effects .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, academic databases) and apply statistical weighting to account for variability in assay conditions .
- Controlled Replication : Standardize protocols (e.g., cell lines, incubation times) and include positive/negative controls to isolate compound-specific effects .
Data Contradiction and Validation
Q. What strategies validate the purity of synthesized this compound?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (>98% purity threshold) .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (error margin < 0.3%) .
| Technique | Target Purity | Reference |
|---|---|---|
| HPLC-PDA | ≥98% | |
| Elemental Analysis | Δ < 0.3% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
